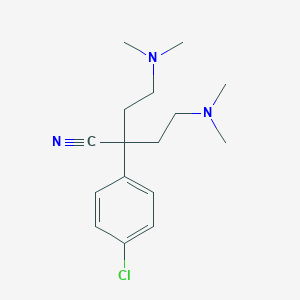
2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile
描述
Synthesis Analysis
The compound's synthesis involves reactions that can include cyclization, N-dealkylation processes, and reactions with ethyl chloroformate, leading to the formation of various salts and derivatives. These processes involve complex organic synthesis techniques, including the Wittig reaction for preparing related compounds, demonstrating the intricacy of synthesizing this chemical structure (Kawano et al., 1992).
Molecular Structure Analysis
X-ray structure analysis has been pivotal in understanding this compound's molecular framework. Studies show charge-transfer complex formations with acceptors, highlighting the structural intricacies and electronic interactions within its molecular architecture (Rodríguez et al., 1996).
Chemical Reactions and Properties
This compound participates in diverse chemical reactions, indicating its reactive nature and the potential for forming various derivatives. Its reactivity with ethyl chloroformate and its ability to form indolizinium and quinolizinium salts through cyclization-N-dealkylation processes are notable. Such reactions underscore its chemical versatility and potential for further chemical transformations (Kawano et al., 1992).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of "2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile" are limited, related compounds' analyses suggest that these properties can be inferred from molecular structure analyses and the nature of the chemical reactions they undergo. Properties such as solubility, melting point, and stability are typically explored through synthesis and structural analysis research.
Chemical Properties Analysis
The compound's chemical properties, including its reactivity with various reagents and its participation in complex reaction mechanisms, highlight its chemical behavior. Its ability to form charge-transfer complexes and undergo cyclization-N-dealkylation processes reflects significant aspects of its chemical properties. These properties are crucial for understanding its interactions and the potential for forming various chemical derivatives (Kawano et al., 1992).
科研应用
Chemical Reactivity and Synthesis
The chemical 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile and related compounds demonstrate interesting reactivity. Kawano et al. (1992) explored the reaction of similar compounds with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium salts, showcasing their potential in synthesis and chemical transformations (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).
Pharmacological Research
In the realm of pharmacological research, Croston et al. (2002) identified a compound structurally related to 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile as a nonpeptidic agonist of the urotensin-II receptor. This discovery highlights the potential of such chemicals in drug discovery and development (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Optoelectronic Applications
Research by Gupta and Singh (2015) on a series of donor–π–acceptor (D–π–A) push–pull chromophores, including compounds similar to 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, demonstrated their potential in optoelectronic applications. The study focused on their thermal stability and optical properties, crucial for their use in optoelectronics (Gupta & Singh, 2015).
Photogeneration and Reactivity
The photogeneration and reactivity of related aryl cations from aromatic halides were investigated by Protti et al. (2004). This study is significant for understanding the photochemical behaviors of compounds like 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile and their applications in photochemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Analysis
The study of crystal structures is another important aspect. Research by Lee et al. (2009) on bis[4-(dimethylamino)pyridinium] tetrabromidobis(4-chlorophenyl)stannate(IV) provides insights into the crystallographic characteristics of related compounds (Lee, Lo, Mohd Ali, & Robinson, 2009).
性质
IUPAC Name |
2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-19(2)11-9-16(13-18,10-12-20(3)4)14-5-7-15(17)8-6-14/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQXETBOFLTSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154460 | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |
CAS RN |
1246816-57-8 | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(2-(DIMETHYLAMINO)ETHYL)BUTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD111VO20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



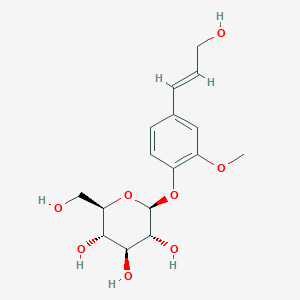



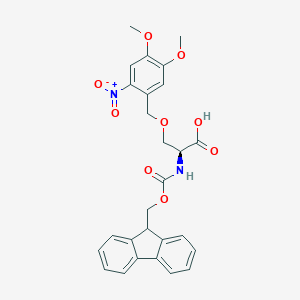
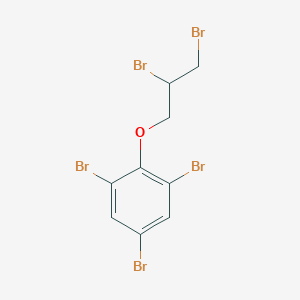


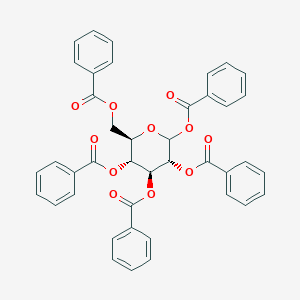
![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)


![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)